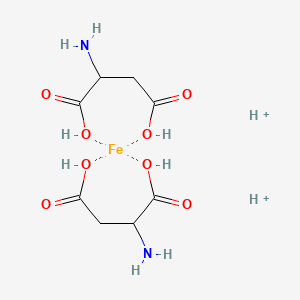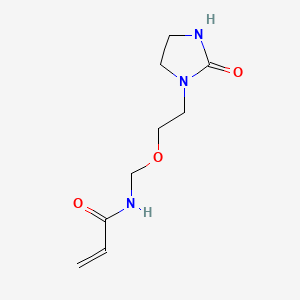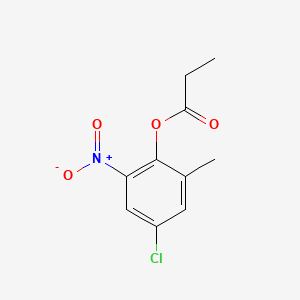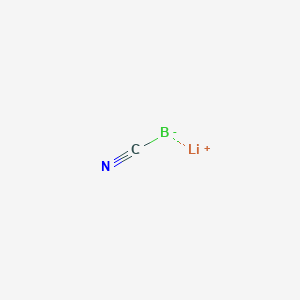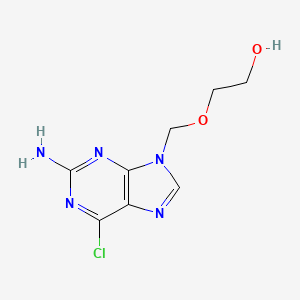
9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine: is a synthetic compound that belongs to the class of purine analogs. It is structurally related to guanine and has been studied for its potential antiviral properties. This compound is known for its ability to interfere with viral DNA replication, making it a valuable candidate for antiviral drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine typically involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine. The reaction is followed by neutralization with an acid and filtration to isolate the desired product . The process can be summarized as follows:
Hydrolysis: N2-acetyl-9-(2-acetoxyethoxymethyl)guanine is treated with monoethanolamine.
Neutralization: The reaction mixture is neutralized with an acid.
Filtration: The product is isolated by filtration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine analogs .
科学研究应用
Chemistry: In chemistry, 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential antiviral properties. It has shown activity against various viruses by inhibiting viral DNA replication .
Medicine: In medicine, this compound is explored for its potential use in antiviral therapies. It is particularly effective against herpes simplex virus and varicella-zoster virus .
Industry: In the industrial sector, the compound is used in the development of antiviral drugs and as a reference standard in analytical chemistry .
作用机制
The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine involves its incorporation into viral DNA. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This inhibition of viral DNA synthesis effectively halts viral replication . The compound targets viral DNA polymerase, which is essential for viral replication.
相似化合物的比较
Acyclovir: A well-known antiviral drug with a similar mechanism of action
Valacyclovir: A prodrug of acyclovir that has improved bioavailability.
Ganciclovir: Another antiviral compound used to treat cytomegalovirus infections.
Uniqueness: 9-((2-Hydroxyethoxy)methyl)-2-amino-6-chloropurine is unique due to its specific structural modifications, which enhance its antiviral activity and selectivity. Its ability to inhibit viral DNA polymerase with high specificity makes it a valuable candidate for antiviral drug development .
属性
CAS 编号 |
81777-49-3 |
|---|---|
分子式 |
C8H10ClN5O2 |
分子量 |
243.65 g/mol |
IUPAC 名称 |
2-[(2-amino-6-chloropurin-9-yl)methoxy]ethanol |
InChI |
InChI=1S/C8H10ClN5O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H2,10,12,13) |
InChI 键 |
BSFGGUCAZGXDGK-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1COCCO)N=C(N=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


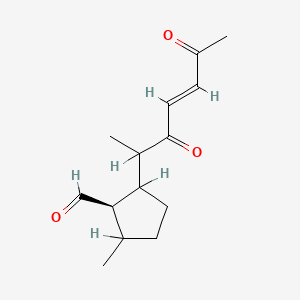

![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
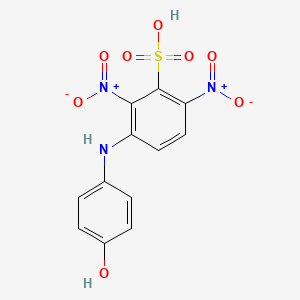
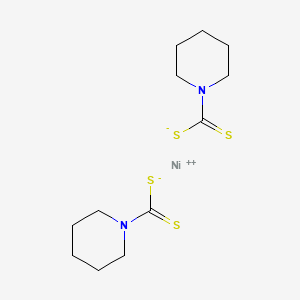
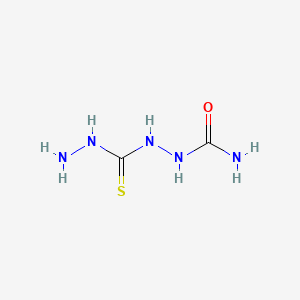


![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
